molecular formula C17H13Cl2NO3 B8725380 2-(3-(2,6-Dichlorophenoxy)propyl)isoindoline-1,3-dione

2-(3-(2,6-Dichlorophenoxy)propyl)isoindoline-1,3-dione

Cat. No. B8725380
M. Wt: 350.2 g/mol
InChI Key: WTAULRQMVJWDIH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(3-(2,6-Dichlorophenoxy)propyl)isoindoline-1,3-dione is a useful research compound. Its molecular formula is C17H13Cl2NO3 and its molecular weight is 350.2 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Molecular Formula

C17H13Cl2NO3

Molecular Weight

350.2 g/mol

IUPAC Name

2-[3-(2,6-dichlorophenoxy)propyl]isoindole-1,3-dione

InChI

InChI=1S/C17H13Cl2NO3/c18-13-7-3-8-14(19)15(13)23-10-4-9-20-16(21)11-5-1-2-6-12(11)17(20)22/h1-3,5-8H,4,9-10H2

InChI Key

WTAULRQMVJWDIH-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=O)N(C2=O)CCCOC3=C(C=CC=C3Cl)Cl

Origin of Product

United States

Synthesis routes and methods I

Procedure details

A mixture of 2,6-dichlorophenol (2.0 g, 12 mmol), N-(3-bromopropyl)phthalimide (3.29 g, 12 mmol) and potassium carbonate (1.69 g, 12 mmol) in anhydrous N,N-dimethylformamide (40 ml) was stirred at 100° C. for 4 hours under an atmosphere of nitrogen. The mixture was then poured into 200 ml of distilled water to give a white precipitate, which was filtered and washed with distilled water. The solid was dried in a vacuum desiccator to yield 4.17 g of N-[3(2,6-dichlorophenoxy)propyl] phthalimide which was dissolved in absolute ethanol (75 ml) and hydrazine hydrate (3 ml, 73 mmol) was added and the mixture refluxed for one hour. After cooling to room temperature, the precipitate was filtered off and the filtrate was concentrated. The residue was chromatographed on silica gel column and eluted with dichloromethane/methanol/ammonium hydroxide (9:2:0.2) to yield 3.2 g of 3-(2,6-dichorophenoxy)propylamine.
Quantity
2 g
Type
reactant
Reaction Step One
Quantity
3.29 g
Type
reactant
Reaction Step One
Quantity
1.69 g
Type
reactant
Reaction Step One
Quantity
40 mL
Type
solvent
Reaction Step One
Name
Quantity
200 mL
Type
reactant
Reaction Step Two

Synthesis routes and methods II

Procedure details

A solution of 2,6-dichlorophenol (500 mg, 3.07 mmol), tetrabutyl ammonium iodide (227 mg, 0.613 mmol) and 2-(3-bromopropyl)isoindoline-1,3-dione (905 mg, 3.37 mmol) was stirred in THF (5 mL) at rt. Cs2CO3 (1.80 g, 5.52 mmol) was added. The resulting mixture was stirred at 50° C. for 16 h. H2O was added to the reaction mixture and the aqueous layer was extracted with EtOAc. The organic layer was dried over MgSO4, filtered and concentrated. The residue was purified by triturating with Et2O to yield Intermediate 9A (1010 mg, 2.88 mmol, 94% yield) as a white powder. LC-MS (ESI) 365 (M+H), RT=2.23 min (Method B).
Quantity
500 mg
Type
reactant
Reaction Step One
Quantity
905 mg
Type
reactant
Reaction Step One
Quantity
227 mg
Type
catalyst
Reaction Step One
Name
Quantity
5 mL
Type
solvent
Reaction Step One
Name
Cs2CO3
Quantity
1.8 g
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Yield
94%

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